molecular formula C23H26O3 B11148561 7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(4-tert-butylbenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11148561
M. Wt: 350.4 g/mol
InChI Key: GIKVOPLBRBEMCC-UHFFFAOYSA-N
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Description

7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenol, propyl bromide, and 4-hydroxycoumarin.

    Etherification: The first step involves the etherification of 4-tert-butylphenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-tert-butylphenyl propyl ether.

    Coupling Reaction: The next step is the coupling of 4-tert-butylphenyl propyl ether with 4-hydroxycoumarin in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions to form the desired product, 7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Amino or thio-substituted chromenone derivatives.

Scientific Research Applications

7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methylcoumarin: A chromenone derivative with similar structural features but different functional groups.

    4-Methylumbelliferone: Another chromenone compound with a methyl group at the 4-position.

Uniqueness

7-[(4-tert-Butylphenyl)methoxy]-4-propyl-2H-chromen-2-one is unique due to the presence of the tert-butylphenyl and propyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C23H26O3/c1-5-6-17-13-22(24)26-21-14-19(11-12-20(17)21)25-15-16-7-9-18(10-8-16)23(2,3)4/h7-14H,5-6,15H2,1-4H3

InChI Key

GIKVOPLBRBEMCC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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